2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of phthalazine and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the phthalazine and thiazole precursors. The key steps include:
Preparation of 3-methyl-4-oxophthalazine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 1,3-thiazole: This involves the condensation of thioamides with α-haloketones or α-haloesters.
Coupling Reaction: The final step involves the coupling of the phthalazine and thiazole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-4-oxophthalazin-1-yl)acetamide: Lacks the thiazole moiety, which may affect its biological activity.
N-(1,3-thiazol-2-yl)acetamide: Lacks the phthalazine moiety, which may influence its chemical reactivity.
Uniqueness
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of phthalazine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O2S |
---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-18-13(20)10-5-3-2-4-9(10)11(17-18)8-12(19)16-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,16,19) |
InChI Key |
VNVUKQXKZWOXEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.